molecular formula C24H20ClNO4 B1609159 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid CAS No. 678991-65-6

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Cat. No.: B1609159
CAS No.: 678991-65-6
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a complex organic compound that features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426007
Record name 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678991-65-6
Record name 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of flow microreactors has been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the chlorophenyl group .

Scientific Research Applications

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing an active amino group that can participate in further chemical reactions. The chlorophenyl group can interact with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid apart is its specific combination of the Fmoc protecting group and the chlorophenyl group, which provides unique reactivity and versatility in synthetic applications. This compound’s ability to undergo a variety of chemical transformations makes it a valuable tool in both research and industrial settings .

Biological Activity

3-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its chemical formula C24H20ClNO4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound features a unique structure that includes a chlorophenyl group and a fluorenylmethoxycarbonyl moiety. These structural elements contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H20ClNO4
Molecular Weight407.88 g/mol
Melting PointNot Available
Boiling Point634.4ºC at 760 mmHg

Antimicrobial Activity

Chlorophenyl derivatives have been documented for their antimicrobial properties. In vitro studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has shown that fluorenyl derivatives may possess anticancer properties. The compound's ability to interact with cellular mechanisms, such as enzyme inhibition and modulation of signaling pathways, suggests potential therapeutic applications in cancer treatment. For instance, studies indicate that it can induce apoptosis in cancer cells by activating specific death receptors.

Case Study:
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition at micromolar concentrations. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, preliminary studies suggest it could inhibit proteases or kinases, which are critical in various signaling cascades related to cell proliferation and survival.

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This step protects the amino group during subsequent reactions.
  • Chlorophenyl Substitution: The introduction of the chlorophenyl moiety is crucial for enhancing biological activity.
  • Final Coupling Reaction: The final coupling forms the complete structure of the compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
4-ChlorophenolChlorinated phenolAntimicrobial
FluorenoneFluorene derivativeAnticancer
PhenylalanineAmino acidNutritional/Metabolic

The unique combination of functional groups in this compound gives it distinct reactivity patterns and potential biological activities that differ from simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Reactant of Route 2
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3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

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